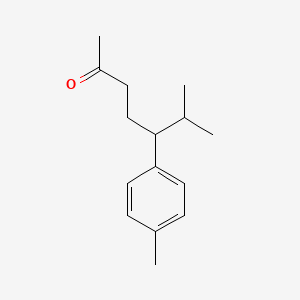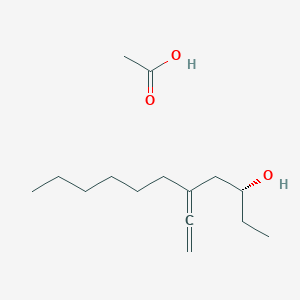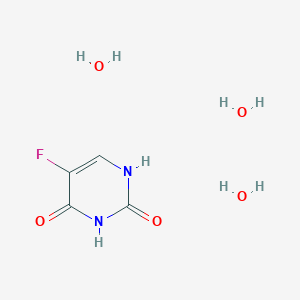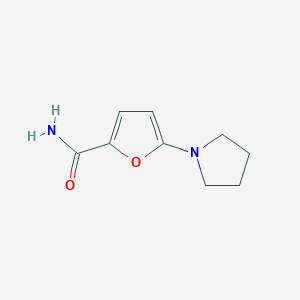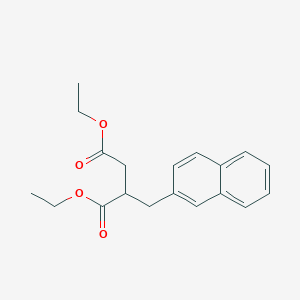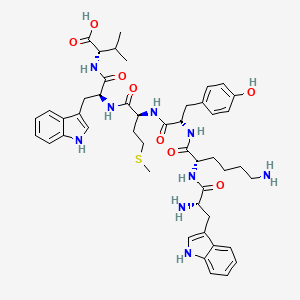
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene is a brominated derivative of benzene. This compound is characterized by the presence of a bromine atom and four pentan-3-yl groups attached to the benzene ring. The molecular formula for this compound is C26H43Br, and it has a significant molecular weight due to the presence of the bromine atom and the bulky pentan-3-yl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene typically involves the bromination of 1,2,4,5-tetra(pentan-3-yl)benzene. This can be achieved through an electrophilic aromatic substitution reaction where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while oxidation with KMnO4 can produce carboxylic acids.
Applications De Recherche Scientifique
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene involves its interaction with molecular targets through its bromine atom and pentan-3-yl groups. The bromine atom can participate in electrophilic interactions, while the pentan-3-yl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1,2,4,5-tetramethylbenzene: Similar structure but with methyl groups instead of pentan-3-yl groups.
1-Bromo-2,3,5,6-tetramethylbenzene: Another brominated benzene derivative with different substitution pattern.
3-Bromo-1,2,4,5-tetraethylbenzene: Contains ethyl groups instead of pentan-3-yl groups.
Uniqueness
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene is unique due to the presence of bulky pentan-3-yl groups, which can significantly influence its chemical reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its behavior in various chemical reactions.
Propriétés
Numéro CAS |
825644-09-5 |
|---|---|
Formule moléculaire |
C26H45Br |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
3-bromo-1,2,4,5-tetra(pentan-3-yl)benzene |
InChI |
InChI=1S/C26H45Br/c1-9-18(10-2)22-17-23(19(11-3)12-4)25(21(15-7)16-8)26(27)24(22)20(13-5)14-6/h17-21H,9-16H2,1-8H3 |
Clé InChI |
BQQYGQKIMFBHQC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=CC(=C(C(=C1C(CC)CC)Br)C(CC)CC)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
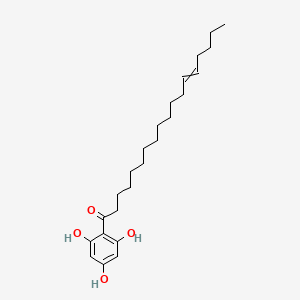

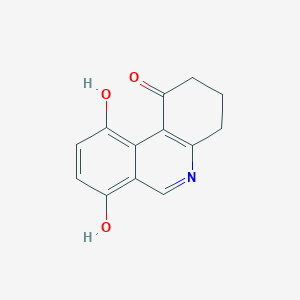
![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

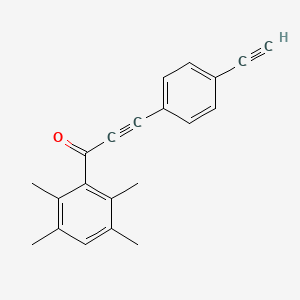
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
